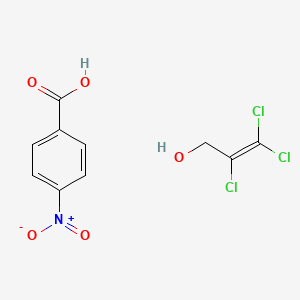
4-Nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol is a compound that combines the properties of a nitrobenzoic acid derivative and a trichloropropenol. The nitrobenzoic acid component is known for its applications in organic synthesis and as a precursor to various chemical compounds . The trichloropropenol component adds unique reactivity due to the presence of multiple chlorine atoms and an alcohol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Nitrobenzoic acid can be synthesized through the oxidation of 4-nitrotoluene using molecular oxygen or nitric acid . The process involves heating 4-nitrotoluene with nitric acid at 175°C, yielding 4-nitrobenzoic acid with an 88.5% yield . Another method involves the nitration of benzoic acid or benzaldehyde under controlled conditions .
2,3,3-Trichloroprop-2-en-1-ol can be synthesized through the chlorination of propargyl alcohol, followed by hydrolysis . The reaction typically requires a catalyst and controlled temperature to ensure selective chlorination.
Industrial Production Methods
Industrial production of 4-nitrobenzoic acid often involves large-scale oxidation of 4-nitrotoluene using nitric acid or other oxidizing agents . The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas and a catalyst.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
2,3,3-Trichloroprop-2-en-1-ol can undergo:
Nucleophilic substitution: Replacement of chlorine atoms with nucleophiles like hydroxide or amines.
Oxidation: Oxidation of the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Oxidizing agents: Nitric acid, potassium permanganate, and molecular oxygen.
Catalysts: Acid catalysts for nitration and base catalysts for nucleophilic substitution.
Major Products Formed
Reduction of 4-nitrobenzoic acid: 4-aminobenzoic acid.
Substitution reactions: Various substituted nitrobenzoic acids depending on the electrophile used.
Oxidation of 2,3,3-trichloroprop-2-en-1-ol: 2,3,3-trichloropropenal.
Wissenschaftliche Forschungsanwendungen
4-Nitrobenzoic acid is used in the synthesis of dyes, pharmaceuticals, and as a precursor to 4-aminobenzoic acid, which is used in the production of anesthetics like procaine . It also participates in the biosynthesis of antibiotics such as aureothin .
2,3,3-Trichloroprop-2-en-1-ol is used in organic synthesis as an intermediate for the preparation of various chlorinated compounds .
Wirkmechanismus
The mechanism of action for 4-nitrobenzoic acid involves its ability to undergo reduction and substitution reactions, making it a versatile intermediate in organic synthesis . The nitro group can be reduced to an amino group, which can then participate in further chemical transformations .
2,3,3-Trichloroprop-2-en-1-ol’s reactivity is primarily due to the presence of chlorine atoms and an alcohol group, which can undergo nucleophilic substitution and oxidation reactions . These reactions enable the compound to serve as a building block for more complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrobenzoic acid: Similar to 4-nitrobenzoic acid but with the nitro group in the ortho position.
3-Nitrobenzoic acid: Nitro group in the meta position, used as a precursor to 3-aminobenzoic acid.
4-Chlorobenzoic acid: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
4-Nitrobenzoic acid is unique due to its specific reactivity and applications in the synthesis of pharmaceuticals and dyes . The presence of the nitro group in the para position allows for selective reactions that are not possible with other isomers .
2,3,3-Trichloroprop-2-en-1-ol is unique due to its multiple chlorine atoms and the presence of an alcohol group, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
62798-89-4 |
|---|---|
Molekularformel |
C10H8Cl3NO5 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
4-nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol |
InChI |
InChI=1S/C7H5NO4.C3H3Cl3O/c9-7(10)5-1-3-6(4-2-5)8(11)12;4-2(1-7)3(5)6/h1-4H,(H,9,10);7H,1H2 |
InChI-Schlüssel |
LUGPPDYINYZCPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(C(=C(Cl)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


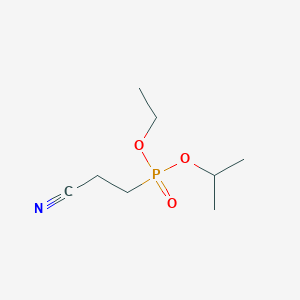
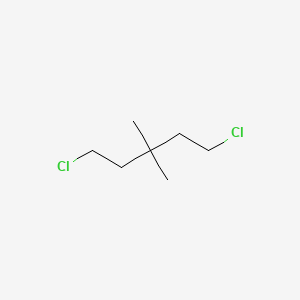
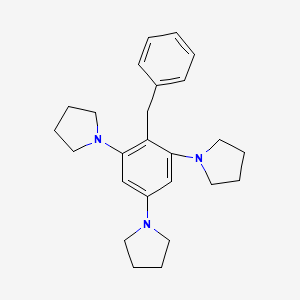
![1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene](/img/structure/B14517542.png)
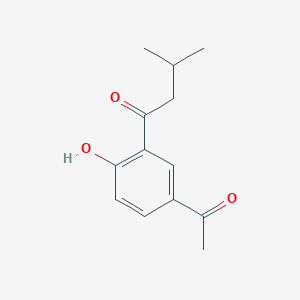
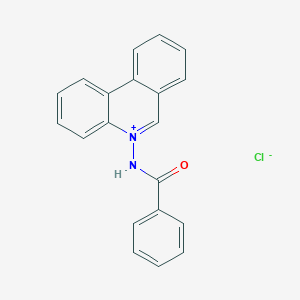
![2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol](/img/structure/B14517565.png)

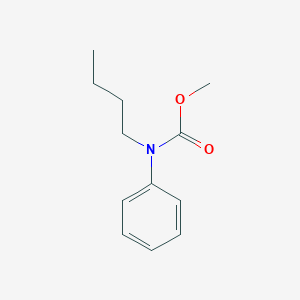
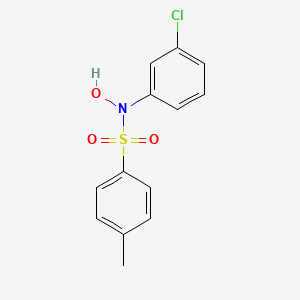
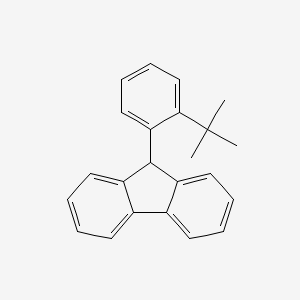
![9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14517593.png)
![4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine](/img/structure/B14517607.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-](/img/structure/B14517608.png)
